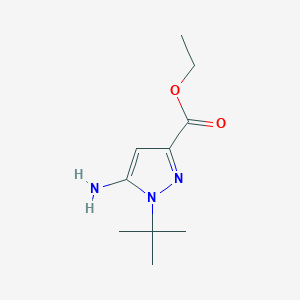

ethyl 5-amino-1-tert-butyl-1H-pyrazole-3-carboxylate

Description

Ethyl 5-amino-1-tert-butyl-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound characterized by a tert-butyl group at the N1 position, an ethyl ester at C3, and an amino group at C5. This structural configuration confers unique physicochemical and biological properties, making it a valuable intermediate in medicinal chemistry, particularly for kinase inhibitor development . Its synthesis typically involves regioselective functionalization of the pyrazole core, with tert-butyl and ethyl groups introduced via protective group strategies (e.g., Boc protection) . The compound’s purity (97%) and stability under standard conditions are well-documented .

Properties

IUPAC Name |

ethyl 5-amino-1-tert-butylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-5-15-9(14)7-6-8(11)13(12-7)10(2,3)4/h6H,5,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATOZBFLVCDNPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)N)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693340 | |

| Record name | Ethyl 5-amino-1-tert-butyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866838-01-9 | |

| Record name | Ethyl 5-amino-1-tert-butyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₀H₁₇N₃O₂

- Molecular Weight : 211.26 g/mol

- CAS Number : 866838-01-9

The compound's structure includes:

- A pyrazole ring , which provides biological activity.

- An amino group at the 5-position, enhancing its reactivity.

- A tert-butyl group at the 1-position, influencing solubility and biological interactions.

Medicinal Chemistry

Ethyl 5-amino-1-tert-butyl-1H-pyrazole-3-carboxylate has been investigated for its potential therapeutic applications:

- Anticancer Activity : Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation. Studies indicate that compounds with similar structures exhibit significant antiproliferative effects against various tumor cell lines .

- Antimicrobial Properties : Research has demonstrated that pyrazole derivatives possess antimicrobial activity, making them candidates for developing new antibiotics .

- Neuropharmacology : The compound is being explored for its interaction with trace amine-associated receptors (TAARs), which are implicated in neurological disorders such as ADHD and depression. It may serve as a partial agonist with fewer side effects compared to traditional treatments .

Agrochemical Development

The compound is utilized in the synthesis of agrochemicals, particularly as a precursor for developing herbicides and fungicides. Its ability to modulate biological pathways makes it suitable for creating targeted agricultural products that enhance crop protection while minimizing environmental impact.

Synthesis of Complex Molecules

This compound acts as a building block in organic synthesis. It can undergo various chemical transformations, including oxidation and substitution reactions, leading to the formation of more complex structures that are useful in drug development and material science.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of ethyl 5-amino-1-tert-butyl-1H-pyrazole derivatives against human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.

Case Study 2: Neuropharmacological Effects

In a neuropharmacological study, ethyl 5-amino-1-tert-butyl-1H-pyrazole was tested for its effects on TAARs. Results showed that it selectively activated TAAR1, leading to improved behavioral outcomes in animal models of ADHD, demonstrating its therapeutic potential in treating attention disorders .

Mechanism of Action

The mechanism by which ethyl 5-amino-1-tert-butyl-1H-pyrazole-3-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison with Analogous Pyrazole Derivatives

Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Observations :

- C3 Functionalization : Ethyl esters offer greater hydrolytic lability than tert-butyl esters, enabling controlled release in prodrug designs .

- C5 Substituents: Amino groups at C5 facilitate hydrogen bonding, critical for target binding in kinase inhibitors .

This compound

Boc Protection: Reaction of 5-amino-1H-pyrazole-3-carboxylic acid with Boc anhydride under basic conditions (e.g., KOH/CH2Cl2) .

Esterification : Ethyl ester formation via DCC/DMAP-mediated coupling .

Physicochemical and Spectroscopic Properties

Biological Activity

Ethyl 5-amino-1-tert-butyl-1H-pyrazole-3-carboxylate is a compound within the pyrazole family, which has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a pyrazole ring, characterized by its five-membered structure containing two nitrogen atoms. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its biological interactions and pharmacokinetic properties. Its molecular formula is CHNO, with a molecular weight of approximately 210.277 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may modulate cellular pathways by binding to specific enzymes or receptors:

- Mitogen-Activated Protein Kinase (MAPK) : This compound has been shown to interact with MAPK14, influencing cellular responses such as gene expression and apoptosis .

- Anticancer Activity : Pyrazole derivatives have demonstrated significant anticancer potential, inhibiting the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) .

Biological Activities

The compound exhibits a range of biological activities, which can be summarized as follows:

- Antimicrobial Properties : this compound has shown effectiveness against various microbial strains.

- Anticancer Effects : Studies have indicated that this compound can inhibit tumor cell proliferation in vitro and exhibit antitumor activity in vivo .

- Anti-inflammatory Activity : Similar pyrazole derivatives have been reported to possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes .

Comparative Analysis with Related Compounds

A comparison with other pyrazole derivatives highlights the unique features of this compound:

| Compound Name | Structural Features | Biological Activity | Notable Applications |

|---|---|---|---|

| This compound | Contains tert-butyl group | Anticancer, anti-inflammatory | Drug discovery |

| Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate | Methyl instead of tert-butyl | Antimicrobial | Potential pharmaceuticals |

| Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate | Fluorophenyl substitution | Enhanced target affinity | Neurological disorders treatment |

Case Studies and Research Findings

Recent studies have emphasized the therapeutic potential of this compound:

- Anticancer Studies : A study demonstrated that compounds containing the pyrazole structure could inhibit the growth of multiple cancer types. Specifically, derivatives similar to ethyl 5-amino-1-tert-butyl exhibited significant antiproliferative effects on lung and colorectal cancer cells .

- Anti-inflammatory Research : In vivo studies indicated that certain pyrazole derivatives showed superior anti-inflammatory effects compared to traditional NSAIDs like celecoxib, suggesting potential for new therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.